(3S,5S)-3,5-dimethylcyclopentene
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Overview
Description
(3S,5S)-3,5-Dimethylcyclopentene is an organic compound with a cyclopentene ring structure substituted with two methyl groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-dimethylcyclopentene can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or a halogenated cyclopentane derivative, under specific conditions. For example, the cyclization of 1,3-dimethyl-1,3-butadiene in the presence of a catalyst can yield this compound. The reaction conditions typically include elevated temperatures and the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The choice of catalyst and reaction conditions can be fine-tuned to achieve high selectivity for the desired stereoisomer. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-Dimethylcyclopentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Halogenated Derivatives: Produced through halogenation reactions.
Scientific Research Applications
(3S,5S)-3,5-Dimethylcyclopentene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S,5S)-3,5-dimethylcyclopentene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the activation of the double bond and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dimethylcyclopentene: The enantiomer of (3S,5S)-3,5-dimethylcyclopentene with opposite stereochemistry.
3,5-Dimethylcyclopentane: The fully saturated analog of this compound.
3,5-Dimethylcyclohexene: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration can lead to different physical and chemical properties compared to its enantiomers and other similar compounds.
Properties
CAS No. |
61394-27-2 |
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Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(3S,5S)-3,5-dimethylcyclopentene |
InChI |
InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
PUPAPFTXLYVYPX-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C=C1)C |
Canonical SMILES |
CC1CC(C=C1)C |
Origin of Product |
United States |
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